Bis({[(2,2-dimethylpropyl)carbamothioyl]sulfanyl})nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis({[(2,2-dimethylpropyl)carbamothioyl]sulfanyl})nickel is a nickel complex with the molecular formula C14H28N2NiS4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis({[(2,2-dimethylpropyl)carbamothioyl]sulfanyl})nickel typically involves the reaction of nickel salts with ligands containing the 2,2-dimethylpropylcarbamothioyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
This includes the use of larger reaction vessels, precise control of reaction conditions, and purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis({[(2,2-dimethylpropyl)carbamothioyl]sulfanyl})nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel oxides and other oxidation products.
Reduction: Reduction reactions can convert the nickel complex into lower oxidation states.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxides, while substitution reactions can produce new nickel complexes with different ligands.
Scientific Research Applications
Bis({[(2,2-dimethylpropyl)carbamothioyl]sulfanyl})nickel has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and as a component in certain industrial processes
Mechanism of Action
The mechanism by which Bis({[(2,2-dimethylpropyl)carbamothioyl]sulfanyl})nickel exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bis({[(2,2-dimethylpropyl)carbamothioyl]sulfanyl})nickel include other nickel complexes with different ligands, such as:
- Bis({[(2,2-dimethylpropyl)carbamothioyl]sulfanyl})cobalt
- Bis({[(2,2-dimethylpropyl)carbamothioyl]sulfanyl})iron
- Bis({[(2,2-dimethylpropyl)carbamothioyl]sulfanyl})copper .
Uniqueness
What sets this compound apart from these similar compounds is its specific ligand structure, which imparts unique electronic and steric properties.
Properties
IUPAC Name |
N-(2,2-dimethylpropyl)carbamodithioate;nickel(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NS2.Ni/c2*1-6(2,3)4-7-5(8)9;/h2*4H2,1-3H3,(H2,7,8,9);/q;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHUKLBNMJNXAS-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=S)[S-].CC(C)(C)CNC(=S)[S-].[Ni+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2NiS4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.